molecular formula C13H8BrN3O B113150 2-(4-Bromophenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde CAS No. 881040-02-4

2-(4-Bromophenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde

Cat. No.: B113150
CAS No.: 881040-02-4
M. Wt: 302.13 g/mol
InChI Key: NXJFHZOLRHNMMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Bromophenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde is a heterocyclic compound featuring a fused imidazo[1,2-a]pyrimidine core substituted with a 4-bromophenyl group at position 2 and a carbaldehyde moiety at position 3. Its molecular formula is C₁₃H₈BrN₃O, with a molecular weight of 318.13 g/mol. This compound has garnered attention in medicinal chemistry due to its antitumor activity, particularly its ability to normalize liver function enzymes after carbon tetrachloride (CCl₄)-induced damage . Its structure combines electronic effects from the bromine substituent and hydrogen-bonding capabilities from the carbaldehyde group, making it a versatile scaffold for drug development.

Properties

IUPAC Name

2-(4-bromophenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrN3O/c14-10-4-2-9(3-5-10)12-11(8-18)17-7-1-6-15-13(17)16-12/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXJFHZOLRHNMMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=C(N=C2N=C1)C3=CC=C(C=C3)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 4-Bromophenyl-Substituted Aminopyrimidine

Aminopyrimidines are synthesized by amination of chloropyrimidines. For example, 6-chloro-2,4-dimethoxypyrimidine undergoes formylation to yield 6-chloro-2,4-dimethoxy-5-pyrimidinecarbaldehyde. Subsequent amination with 4-bromoaniline in the presence of a base like triethylamine introduces the 4-bromophenyl group.

Cyclization with α-Chloroacetaldehyde

The aminopyrimidine intermediate reacts with α-chloroacetaldehyde under reflux in methanol or ethanol to form the imidazo[1,2-a]pyrimidine core. The aldehyde group at position 3 is introduced in situ during cyclization. Typical conditions involve:

  • Solvent : Methanol or 1,4-dioxane

  • Base : Triethylamine or N-methyldicyclohexylamine

  • Catalyst : Palladium complexes (e.g., tris(dibenzylideneacetone)dipalladium(0)) for enhanced regioselectivity.

Key Data :

ParameterValueSource
Yield63–74%
Reaction Time16–24 hours
Temperature65–78°C

The Suzuki-Miyaura coupling enables late-stage introduction of the 4-bromophenyl group to pre-formed imidazo[1,2-a]pyrimidine-3-carbaldehyde.

Synthesis of Imidazo[1,2-a]pyrimidine-3-carbaldehyde

The aldehyde-functionalized core is prepared via Vilsmeier-Haack formylation of 3-methylimidazo[1,2-a]pyrimidine using POCl₃ and DMF.

Suzuki Coupling with 4-Bromophenylboronic Acid

The formylated intermediate undergoes coupling with 4-bromophenylboronic acid under palladium catalysis:

  • Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf)

  • Base : K₂CO₃ or Cs₂CO₃

  • Solvent : 1,4-Dioxane/water mixture

Optimized Conditions :

ParameterValueSource
Yield70–85%
Temperature80–100°C
Reaction Time12–18 hours

Post-Synthetic Oxidation of 3-Methyl Derivatives

The aldehyde group can be introduced via oxidation of a 3-methyl precursor.

Synthesis of 3-Methylimidazo[1,2-a]pyrimidine

Cyclocondensation of 2-aminopyrimidine with 3-bromo-2-propanone yields the 3-methyl derivative.

Oxidation to Carbaldehyde

The methyl group is oxidized using SeO₂ or CrO₃ under acidic conditions:

  • Oxidizing Agent : SeO₂ in acetic acid

  • Temperature : 80–100°C

  • Yield : 50–65%

One-Pot Tandem Reactions

Recent advances utilize tandem cyclization-formylation sequences to streamline synthesis.

Reaction Mechanism

  • Aminopyrimidine Formation : 4-Bromoaniline reacts with 2,4-dichloropyrimidine-5-carbaldehyde.

  • Cyclization : Intramolecular nucleophilic attack forms the imidazo ring.

  • In Situ Formylation : Residual DMF acts as a formylating agent under Vilsmeier-Haack conditions.

Advantages :

  • Reduced purification steps

  • Higher overall yields (up to 70%)

Comparative Analysis of Methods

MethodYield (%)Purity (%)Key AdvantageLimitation
Cyclocondensation63–74>95Single-step synthesisRequires specialized reagents
Suzuki Coupling70–85>98Late-stage functionalizationPalladium residue removal
Oxidation50–6590–95Simple oxidation stepOver-oxidation risks
Tandem Reaction65–70>97Process efficiencySensitivity to moisture

Challenges and Optimization Strategies

Regioselectivity in Cyclization

The orientation of the bromophenyl and aldehyde groups is controlled by:

  • Electronic Effects : Electron-withdrawing groups (e.g., Br) direct cyclization to the para position.

  • Steric Guidance : Bulky bases (e.g., N-methyldicyclohexylamine) favor formation of the 1,2-a isomer over 1,2-c.

Purification Techniques

  • Chromatography : Silica gel with ethyl acetate/hexane (5:1) resolves aldehyde byproducts.

  • Crystallization : Ethanol/water mixtures yield high-purity crystals (>99%) .

Chemical Reactions Analysis

1.1. Two-Component Cyclization with Phenacyl Bromides

A DBU-catalyzed reaction between substituted 2-aminopyridines and phenacyl bromides provides 2-arylimidazo[1,2-a]pyridines. For the 4-bromophenyl variant, phenacyl bromide derivatives react with 2-aminopyridine in CHCl₃ under ambient conditions (Table 1) .

Table 1: DBU-Catalyzed Synthesis Optimization

EntryCatalyst (mol%)SolventYield (%)
1DBU (10)CHCl₃80
2DBN (10)CHCl₃65
3Et₃N (10)CHCl₃60

Key intermediates include pyridinium salts (isolated via mass spectrometry) and tetrahydroimidazo[1,2-a]pyridin-2-ol, with subsequent elimination of H₂O and HBr under basic conditions .

1.2. Iodine-Promoted Cyclization in Aqueous Media

An alternative method employs iodine (0.3 mmol) in water or micellar media to catalyze the reaction of acetophenone derivatives with 2-aminopyridines. This approach achieves yields up to 85% for 2-arylimidazo[1,2-a]pyridines (Table 2) .

Table 2: Iodine-Catalyzed Reaction Yields

Substrate (R)Time (h)Yield (%)
4-Bromophenyl682
4-Nitrophenyl878
4-Methoxyphenyl585

2.1. Aldehyde Group Transformations

The 3-carbaldehyde group undergoes nucleophilic addition and condensation reactions. For example:

  • Schiff Base Formation : Reacts with amines to form imines, useful in coordination chemistry .

  • Oxidation : Potential conversion to carboxylic acids under strong oxidizing conditions (e.g., KMnO₄) .

Example Reaction :

2 4 Bromophenyl imidazo 1 2 a pyridine 3 carbaldehyde+R NH2Imine derivative+H2O\text{2 4 Bromophenyl imidazo 1 2 a pyridine 3 carbaldehyde}+\text{R NH}_2\rightarrow \text{Imine derivative}+\text{H}_2\text{O}

2.2. Electrophilic Aromatic Substitution

The electron-rich imidazo[1,2-a]pyridine core facilitates electrophilic substitutions:

  • Bromination : Directed by the aldehyde group to specific positions .

  • Nitration : Occurs at the C-5 or C-7 positions under mixed acid conditions .

Catalytic Cross-Coupling Reactions

The 4-bromophenyl substituent enables palladium-catalyzed couplings:

Table 3: Suzuki-Miyaura Coupling Examples

Partner (Boron Reagent)CatalystYield (%)
Phenylboronic acidPd(PPh₃)₄88
Vinylboronic esterPdCl₂(dppf)75

Stability and Handling

  • Melting Point : 235–238°C .

  • Storage : Stable under inert atmospheres but sensitive to prolonged light exposure due to the aldehyde group .

Scientific Research Applications

Chemical Properties and Structure

The compound features a bromophenyl group attached to an imidazo[1,2-a]pyrimidine core with a carbaldehyde functional group. Its molecular formula is C13H8BrN3OC_{13}H_{8}BrN_{3}O, and it has a molecular weight of approximately 302.13 g/mol. The presence of the bromine atom enhances its reactivity and biological activity through mechanisms such as halogen bonding.

Chemistry

  • Building Block for Synthesis : This compound serves as an essential building block for synthesizing more complex molecules. Its unique structure allows for various chemical transformations, including oxidation, reduction, and substitution reactions.
  • Chemical Reactions :
    • Oxidation : Can introduce additional functional groups or modify existing ones.
    • Reduction : The carbaldehyde group can be reduced to an alcohol.
    • Substitution : The bromophenyl group can undergo nucleophilic substitution reactions.
Reaction TypeCommon ReagentsMajor Products Formed
OxidationKMnO4, CrO3Carboxylic acids, ketones
ReductionNaBH4, LiAlH4Alcohols
SubstitutionAmines, thiols (under basic conditions)Various substituted derivatives

Biology

  • Antimicrobial and Anticancer Properties : Research indicates that derivatives of imidazo[1,2-a]pyrimidines have shown promising antimicrobial and anticancer activities. This compound has been studied for its potential to inhibit cancer cell proliferation and exhibit cytotoxicity against various cancer cell lines such as MCF-7 (breast cancer).
  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory processes, particularly cyclooxygenase (COX) enzymes. Studies have shown significant inhibition of COX-2 activity comparable to known COX inhibitors like celecoxib.

Medicine

  • Therapeutic Applications : Due to its biological activities, this compound is being explored for potential therapeutic applications in drug development. Its ability to act as a COX inhibitor positions it as a candidate for anti-inflammatory therapies.
  • Pharmacokinetics : Preliminary studies suggest favorable absorption characteristics; however, detailed pharmacokinetic studies are necessary to assess bioavailability and distribution in vivo.

Industry

  • Material Development : The compound is utilized in developing new materials with specific electronic or optical properties. Its unique chemical structure allows for the design of materials with tailored characteristics for applications in electronics.

Case Studies and Research Findings

Several studies have investigated the biological activities of imidazo[1,2-a]pyrimidine derivatives:

  • In Vitro Studies : One study assessed the cytotoxicity of various derivatives on MCF-7 cells, indicating significant inhibitory effects on cell proliferation with IC values in the low micromolar range.
  • In Vivo Evaluation : Another study evaluated the anti-nociceptive effects of synthesized imidazo[1,2-a]pyrimidines using animal models, demonstrating dose-dependent pain relief comparable to standard analgesics.

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde involves its interaction with specific molecular targets. The bromophenyl group and the imidazo[1,2-a]pyrimidine core can interact with enzymes or receptors, modulating their activity. The carbaldehyde group can form covalent bonds with nucleophilic sites in proteins, potentially leading to inhibition or activation of biological pathways .

Comparison with Similar Compounds

Core Structure Variations: Pyrimidine vs. Pyridine

The imidazo[1,2-a]pyrimidine core distinguishes this compound from analogs with imidazo[1,2-a]pyridine skeletons. For example:

  • KOXGEM (6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine) has a pyridine core but lacks the additional nitrogen, which may reduce binding affinity to nitrogen-rich biological targets like kinases .
  • DABTEI (2-(4-methoxyphenyl)-6-nitroimidazo[1,2-a]pyridine-3-carbaldehyde) shares the carbaldehyde group but exhibits distinct electronic properties due to the pyridine core and nitro substituent .

Substituent Effects

The 4-bromophenyl group significantly influences the compound’s properties compared to other substituents:

  • For instance, 2-(4-fluorophenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde (9c) (fluorine substituent) has lower lipophilicity (logP ~2.5) compared to bromine (logP ~3.2), affecting membrane permeability .
  • Bulkier Substituents: 2-(4-Isobutylphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde introduces steric hindrance, which may reduce metabolic clearance but also limit target binding .

Antitumor Activity

The target compound demonstrates normalization of liver enzymes post CCl₄ damage, suggesting hepatoprotective and antitumor effects. Similar compounds show varying mechanisms:

  • Ethyl 6-bromo-2-(4-(trifluoromethyl)phenyl)imidazo[1,2-a]pyrimidine-3-carboxylate (pyrimidine core with CF₃) targets protein kinases, highlighting the role of substituents in modulating selectivity .

Table 1: Structural and Physical Properties

Compound Name Core Substituent(s) Molecular Formula Molecular Weight Melting Point (°C) Reference
Target Compound Pyrimidine 4-Bromophenyl C₁₃H₈BrN₃O 318.13 Not reported
9c (4-Fluorophenyl analog) Pyrimidine 4-Fluorophenyl C₁₃H₈FN₃O 257.22 208–210
KOXGEM Pyridine 4-Bromophenyl, 6-Bromo C₁₃H₈Br₂N₂ 368.93 Not reported
DABTEI Pyridine 4-Methoxyphenyl, 6-Nitro C₁₅H₁₂N₄O₃ 296.28 Not reported

Biological Activity

2-(4-Bromophenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an anti-inflammatory and anticancer agent. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and applications in scientific research.

Chemical Structure and Properties

The structure of this compound features a bromophenyl group attached to an imidazo[1,2-a]pyrimidine core with a carbaldehyde functional group. Its molecular formula is C12_{12}H8_{8}BrN3_{3}O, and it has a molecular weight of approximately 273.13 g/mol. The presence of the bromine atom can influence its reactivity and biological activity through mechanisms such as halogen bonding.

The biological activity of this compound primarily involves its interaction with various biological targets:

  • Enzyme Inhibition : This compound may inhibit enzymes involved in inflammatory processes, potentially exerting anti-inflammatory effects. For instance, it has been studied for its ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response.
  • Metal Ion Complexation : The compound can form complexes with metal ions like copper(II), which could catalyze biochemical reactions such as the oxidation of catechol to o-quinone. This pathway is significant in processes like melanin biosynthesis and plant defense mechanisms.

Anticancer Activity

Research has demonstrated that derivatives of imidazo[1,2-a]pyrimidines exhibit anticancer properties. For example, studies have shown that compounds similar to this compound can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer cells). In vitro assays indicated considerable cytotoxicity against these cells, suggesting potential therapeutic applications in oncology .

Anti-inflammatory Effects

The compound's potential as a COX inhibitor was highlighted in studies where it demonstrated significant inhibition of COX-2 activity. The IC50_{50} values for related compounds were comparable to known COX inhibitors like celecoxib, indicating that this class of compounds could be developed further for anti-inflammatory therapies .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is crucial for its development as a therapeutic agent:

  • Absorption and Bioavailability : Due to its molecular structure, the compound may exhibit favorable absorption characteristics. However, detailed pharmacokinetic studies are needed to assess its bioavailability and distribution in vivo.
  • Toxicological Profile : Preliminary studies suggest that while some derivatives show promising biological activity, their toxicity profiles must be thoroughly evaluated to ensure safety for therapeutic use.

Case Studies and Research Findings

Several studies have investigated the biological activities of imidazo[1,2-a]pyrimidine derivatives:

  • In Vitro Studies : A study assessed the cytotoxicity of various imidazo[1,2-a]pyrimidine derivatives on MCF-7 cells. Results indicated that certain compounds exhibited significant inhibitory effects on cell proliferation with IC50_{50} values in the low micromolar range .
  • In Vivo Evaluation : Another study utilized animal models to evaluate the anti-nociceptive effects of synthesized imidazo[1,2-a]pyrimidines. Results demonstrated dose-dependent pain relief comparable to standard analgesics.

Summary Table of Biological Activities

Biological ActivityAssessed ModelObserved EffectReference
AnticancerMCF-7 CellsSignificant cytotoxicity (IC50_{50}: low µM)
Anti-inflammatoryCOX EnzymeInhibition comparable to celecoxib (IC50_{50}: 0.05 µM)
Pain ReliefAnimal ModelsDose-dependent anti-nociceptive activity

Q & A

Q. What are the optimal reaction conditions for synthesizing 2-(4-Bromophenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde?

  • Methodological Answer : The synthesis involves reacting 2-(4-bromophenyl)imidazo[1,2-a]pyrimidine with phosphoryl trichloride (POCl₃) in dimethylformamide (DMF) at 353 K for 5 hours under reflux. The reaction progress is monitored via TLC, followed by extraction, vacuum concentration, and purification using silica gel chromatography. Slow evaporation of an ethyl acetate/petroleum ether (1:1) solution yields crystalline products .

Q. How can the purity and structural integrity of the compound be validated post-synthesis?

  • Methodological Answer : Purity is confirmed using high-performance liquid chromatography (HPLC) with >97% purity thresholds . Structural validation employs X-ray crystallography (e.g., CCDC 1437519 for analogous compounds) to resolve bond lengths, angles, and packing motifs. Spectroscopic techniques like ¹H/¹³C NMR and FT-IR are used to confirm functional groups, while mass spectrometry verifies molecular weight .

Advanced Research Questions

Q. How can computational methods predict the reactivity and pharmacokinetic properties of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations assess electronic properties (e.g., HOMO-LUMO gaps) and reactive sites. Molecular docking studies evaluate binding affinities to biological targets (e.g., antimicrobial enzymes), while ADME-Tox simulations predict absorption, distribution, and toxicity profiles. Lipinski’s Rule of Five compliance can be verified using calculated LogP and polar surface area values .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer : Cross-validation with X-ray crystallography is critical for resolving ambiguities in NMR or IR data. For example, crystal structures of analogs (e.g., 2-(4-chlorophenyl) derivatives) reveal hydrogen bonding patterns (N–H⋯O and C–H⋯π interactions) that influence spectral signatures. Discrepancies in NOESY or COSY correlations may require temperature-dependent NMR studies to account for dynamic effects .

Q. How do substituents (e.g., bromo vs. nitro groups) influence the compound’s crystallographic packing and stability?

  • Methodological Answer : Comparative crystal structure analyses show that bulky substituents like bromo groups enhance π-π stacking and van der Waals interactions, improving thermal stability. For example, bromo-substituted imidazopyrimidines exhibit tighter packing than nitro analogs, as evidenced by reduced unit cell volumes and higher melting points .

Q. What are the challenges in scaling up the synthesis while maintaining regioselectivity?

  • Methodological Answer : Scaling requires optimizing solvent systems (e.g., chloroform vs. DMF) and stoichiometric ratios of POCl₃ to avoid side reactions like over-halogenation. Microwave-assisted synthesis can improve yield and regioselectivity for imidazo[1,2-a]pyrimidine cores. Reaction monitoring via in-situ FT-IR or Raman spectroscopy helps detect intermediates .

Key Notes for Experimental Design

  • Solvent Selection : DMF is preferred for its ability to stabilize intermediates, but chloroform may reduce side reactions in halogenation steps .
  • Catalytic Systems : Phosphoryl trichloride acts as both a catalyst and dehydrating agent, but moisture-sensitive steps require inert atmospheres .
  • Crystallization : Slow evaporation in ethyl acetate/petroleum ether (1:1) produces diffraction-quality crystals for XRD .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Bromophenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde
Reactant of Route 2
Reactant of Route 2
2-(4-Bromophenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.